molecular formula C11H12O3 B053648 Methyl 4-(3-oxopropyl)benzoate CAS No. 113100-81-5

Methyl 4-(3-oxopropyl)benzoate

Cat. No. B053648
CAS RN: 113100-81-5
M. Wt: 192.21 g/mol
InChI Key: RDOLXRZUEFVVQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 4-(3-oxopropyl)benzoate and related compounds often involves condensation reactions, utilizing precursors such as methyl-4-formylbenzoate and other reagents to achieve the desired chemical structure. For example, Şahin et al. (2015) synthesized a related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine, characterized by various spectroscopic techniques (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).

Molecular Structure Analysis

The molecular structure of Methyl 4-(3-oxopropyl)benzoate and similar compounds has been elucidated using techniques such as IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and X-ray diffraction. The study by Şahin et al. provided insights into the optimized molecular structure and vibrational frequencies of their synthesized compound, contributing to a deeper understanding of its chemical behavior and properties.

Chemical Reactions and Properties

Reactions involving Methyl 4-(3-oxopropyl)benzoate typically showcase its reactivity in forming various derivatives through substitution and condensation reactions. Bowden & Byrne (1996) investigated the alkaline hydrolysis mechanisms of substituted methyl benzoates, revealing the influence of neighboring keto-carbonyl groups on hydrolysis rates, which may be applicable to understanding the reactivity of Methyl 4-(3-oxopropyl)benzoate in similar conditions (Bowden & Byrne, 1996).

Scientific Research Applications

  • Mechanisms of Alkaline Hydrolysis of Substituted Benzoates : This study measured rate coefficients for the alkaline hydrolysis of various benzoates, including methyl 4-(3-oxopropyl)benzoate. It provided insights into the relative rates of hydrolysis and activation parameters, contributing to the understanding of neighboring participation by keto-carbonyl groups in the hydrolysis process (Bowden & Byrne, 1996).

  • Application in Photopolymerization : A study introduced a compound structurally related to methyl 4-(3-oxopropyl)benzoate as a photoiniferter, demonstrating its decomposition under UV irradiation to generate radicals. This highlighted its potential application in photopolymerization processes, such as in the creation of polymers (Guillaneuf et al., 2010).

  • Anti-Cancer Properties : A series of quinuclidinone derivatives, including compounds related to methyl 4-(3-oxopropyl)benzoate, were synthesized and evaluated for their anti-cancer properties. These compounds showed potential as anti-cancer agents, with specific analogues exhibiting potent activity (Soni et al., 2015).

  • Synthesis of Radioactive Compounds : Research on the synthesis of radioactively labeled compounds, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate, contributes to the development of diagnostic tools and pharmaceuticals in medical research (Taylor et al., 1996).

  • Development of Mesogens : Studies on the synthesis of mesogens containing 1,3,4-oxadiazole fluorophore, structurally similar to methyl 4-(3-oxopropyl)benzoate, explored their mesomorphic behavior and photoluminescent properties. These findings have implications for the development of materials with specific optical properties (Han et al., 2010).

  • Cytotoxicity Studies : The cytotoxic activities of various alkyl benzoates, including those structurally similar to methyl 4-(3-oxopropyl)benzoate, were evaluated, particularly against cancer cell lines. Such studies are crucial in the search for new therapeutic agents (Hawas et al., 2018).

  • Synthesis of Pharmaceutical Compounds : Research on the practical synthesis of specific intermediates structurally related to methyl 4-(3-oxopropyl)benzoate for pharmaceuticals, like Montelukast, an anti-asthmatic drug, demonstrates its relevance in drug synthesis and production (He et al., 2012).

Safety and Hazards

“Methyl 4-(3-oxopropyl)benzoate” may cause irritation upon contact with the skin, eyes, or respiratory system . Appropriate handling precautions should always be observed .

Future Directions

“Methyl 4-(3-oxopropyl)benzoate” could potentially be used in a variety of applications across multiple industries . Its high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .

properties

IUPAC Name

methyl 4-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOLXRZUEFVVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435616
Record name Methyl 4-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-oxopropyl)benzoate

CAS RN

113100-81-5
Record name Methyl 4-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process disclosed in U.S. patent application Ser. No. 10/302,636 for making 4-{3-[1-benzhydryl-5-chloro-2-(2-{[3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid may be summarized as follows: methyl-4-iodobenzoate is reacted with allyl alcohol to provide 4-(3-Oxo-propyl)-benzoic acid methyl ester, which is then reacted with 5-chloro-2-methylindole to yield 4-[3-(5-chloro-2-methylindol-3-yl)propyl]benzoic acid methyl ester; this product is reacted with benzhydryl bromide to produce 4-[3-(1-benzhydryl-5-chloro-2-methylindol-3-yl)propyl]benzoic acid methyl ester, which is then reacted with benzoyl peroxide to produce the 2-formyl indole; the 2 formyl indole is then reacted with nitromethane followed by Zn(Hg)/HCl to form the 2-(2-aminoethyl) indole; this amine is then reacted with [(3,4-dichlorophenyl)-methyl]sulfonyl chloride to produce 4-{3-[1-benzhydryl-5-chloro-2-(2-{[3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid methyl ester, which is then hydrolyzed to form 4-{3-[1-benzhydryl-5-chloro-2-(2-{[3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid. In this process, chromatography is used to separate some of the compounds made in the aforesaid reactions. It would be desirable to have a process for making the product that does not require the use of chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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